molecular formula C8H17NO4 B13784385 (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol

(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol

Cat. No.: B13784385
M. Wt: 191.22 g/mol
InChI Key: AAIVEZRVVOCFHJ-SHGPDSBTSA-N
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Description

(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol is a complex organic compound characterized by a cyclopentane ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol likely involves multiple steps, including:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Amination: Introduction of the ethylamino group through reductive amination or nucleophilic substitution.

    Hydroxymethylation: Addition of a hydroxymethyl group using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production would involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, high-pressure conditions, and advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reagents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound’s structure suggests potential interactions with biological molecules, making it useful in biochemical research.

Medicine

    Drug development: The presence of multiple functional groups makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups could form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.

    Amino alcohols: Compounds with both amino and hydroxyl groups.

Uniqueness

    Functional group diversity: The combination of hydroxyl, amino, and ethyl groups in a single molecule is relatively unique.

    The specific arrangement of functional groups may confer unique properties, making it valuable in various fields.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-4-(ethylamino)-5-(hydroxymethyl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C8H17NO4/c1-2-9-5-4(3-10)6(11)8(13)7(5)12/h4-13H,2-3H2,1H3/t4-,5+,6+,7-,8-/m0/s1

InChI Key

AAIVEZRVVOCFHJ-SHGPDSBTSA-N

Isomeric SMILES

CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

CCNC1C(C(C(C1O)O)O)CO

Origin of Product

United States

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